5-Methylhex-2-enal 5-Methylhex-2-enal
Brand Name: Vulcanchem
CAS No.:
VCID: VC17853124
InChI: InChI=1S/C7H12O/c1-7(2)5-3-4-6-8/h3-4,6-7H,5H2,1-2H3/b4-3+
SMILES:
Molecular Formula: C7H12O
Molecular Weight: 112.17 g/mol

5-Methylhex-2-enal

CAS No.:

Cat. No.: VC17853124

Molecular Formula: C7H12O

Molecular Weight: 112.17 g/mol

* For research use only. Not for human or veterinary use.

5-Methylhex-2-enal -

Specification

Molecular Formula C7H12O
Molecular Weight 112.17 g/mol
IUPAC Name (E)-5-methylhex-2-enal
Standard InChI InChI=1S/C7H12O/c1-7(2)5-3-4-6-8/h3-4,6-7H,5H2,1-2H3/b4-3+
Standard InChI Key SZZOEJIDVFOQJV-ONEGZZNKSA-N
Isomeric SMILES CC(C)C/C=C/C=O
Canonical SMILES CC(C)CC=CC=O

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Isomerism

5-Methylhex-2-enal (C₇H₁₂O) is an unsaturated aldehyde with a six-carbon chain featuring a methyl group at the fifth position and a double bond between the second and third carbons. Its structure is analogous to 2-isopropyl-5-methylhex-2-enal (C₁₀H₁₈O), which shares the unsaturated backbone but includes an isopropyl substituent . The absence of a hydroxyl group distinguishes it from 4-hydroxy-5-methylhex-2-enal, another closely related compound.

Table 1: Comparative Structural Properties

Property5-Methylhex-2-enal4-Hydroxy-5-methylhex-2-enal2-Isopropyl-5-methylhex-2-enal
Molecular FormulaC₇H₁₂OC₇H₁₂O₂C₁₀H₁₈O
Molecular Weight (g/mol)112.17128.17154.25
Functional GroupsAldehyde, alkeneAldehyde, alkene, hydroxylAldehyde, alkene, isopropyl

The electrophilic nature of the α,β-unsaturated carbonyl group in 5-methylhex-2-enal facilitates nucleophilic additions, a trait shared with its analogs .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 5-methylhex-2-enal can be inferred from methods used for 4-hydroxy-5-methylhex-2-enal, which involves aldol condensation or oxidation of corresponding alcohols. For example:

  • Aldol Condensation: Propanal and butanal may undergo base-catalyzed condensation to form the α,β-unsaturated aldehyde backbone, followed by methylation at the fifth position.

  • Oxidation of Alcohols: 5-Methylhex-2-en-1-ol could be oxidized using pyridinium chlorochromate (PCC) to yield the target aldehyde.

Table 2: Typical Reaction Conditions

MethodReagents/CatalystsTemperatureYield (%)
Aldol CondensationNaOH, ethanol60°C~65
PCC OxidationPCC, CH₂Cl₂25°C~80

Reaction optimization requires precise control of pH and temperature to minimize side reactions such as over-oxidation or polymerization.

Industrial Production

Industrial-scale production likely employs continuous-flow reactors to enhance yield and purity. Gas chromatography-mass spectrometry (GC-MS) is standard for quality control, ensuring the final product meets specifications for flavoring or pharmaceutical use .

Physicochemical Properties and Reactivity

Physical Properties

5-Methylhex-2-enal is expected to be a colorless liquid with a pungent odor, similar to 2-isopropyl-5-methylhex-2-enal . Key properties include:

  • Boiling Point: Estimated at 160–165°C (extrapolated from analogs).

  • Density: ~0.85 g/cm³ at 20°C.

  • Solubility: Miscible with organic solvents (e.g., ethanol, diethyl ether); limited water solubility (<1 g/L).

Chemical Reactivity

The compound participates in reactions typical of α,β-unsaturated aldehydes:

  • Michael Addition: Nucleophiles such as amines or thiols add to the β-carbon.

  • Diels-Alder Reactions: Serves as a dienophile in cycloadditions with conjugated dienes.

  • Oxidation: Forms carboxylic acids under strong oxidizing conditions.

These reactions are leveraged in synthetic organic chemistry to construct complex molecules .

Applications in Industry

Flavor and Fragrance

5-Methylhex-2-enal’s analogs are classified as flavoring agents by the European Food Safety Authority (EFSA) and JECFA, suggesting potential use in enhancing taste profiles . Its low odor threshold (~10 ppb) makes it suitable for perfumery, imparting green, fruity notes.

Pharmaceutical Intermediates

The electrophilic carbonyl group enables its use as a building block in drug synthesis, particularly for antihypertensive or anti-inflammatory agents .

EndpointValueSource Compound
NOAEL (Repeated Dose)200 mg/kg/dayHexen-2-al (analog)
MOE (Margin of Exposure)>100Hexen-2-al (analog)
Skin Sensitization EC3>590 μg/cm²3,7-Dimethyl-2-methyleneocta-6-enal

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